molecular formula C6H9Br2N3 B13905281 4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole

4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole

Cat. No.: B13905281
M. Wt: 282.96 g/mol
InChI Key: LPIPSOGXEYMTGP-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with two bromine atoms and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole typically involves the bromination of a precursor triazole compound. One common method includes the reaction of 2-(tert-butyl)-2H-1,2,3-triazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea in solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts in the presence of ligands and bases.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized triazole derivatives.

    Coupling Products: Complex organic molecules with extended conjugation or functional groups.

Scientific Research Applications

4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for drug development.

    Catalysis: Employed in the synthesis of ligands for catalytic processes.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form bonds with various nucleophiles or participate in coupling reactions. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.

Comparison with Similar Compounds

    4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Another brominated heterocyclic compound with applications in organic synthesis and materials science.

    4,5-Dibromo-2-(tert-butyl)-3(2H)-pyridazinone:

Properties

Molecular Formula

C6H9Br2N3

Molecular Weight

282.96 g/mol

IUPAC Name

4,5-dibromo-2-tert-butyltriazole

InChI

InChI=1S/C6H9Br2N3/c1-6(2,3)11-9-4(7)5(8)10-11/h1-3H3

InChI Key

LPIPSOGXEYMTGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1N=C(C(=N1)Br)Br

Origin of Product

United States

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